molecular formula C18H15N3O4 B2659537 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034386-20-2

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2659537
CAS No.: 2034386-20-2
M. Wt: 337.335
InChI Key: UUZYMLOIEZTNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole and furan-2-yl pyridine intermediates. These intermediates are then coupled through a series of reactions involving urea formation.

  • Step 1: Synthesis of Benzo[d][1,3]dioxole Intermediate

    • React 1,2-dihydroxybenzene with methylene chloride in the presence of a base to form benzo[d][1,3]dioxole.
    • Reaction conditions: Reflux in an organic solvent such as dichloromethane.
  • Step 2: Synthesis of Furan-2-yl Pyridine Intermediate

    • React furan-2-carbaldehyde with 3-aminopyridine in the presence of a catalyst to form the furan-2-yl pyridine intermediate.
    • Reaction conditions: Heating under reflux in ethanol.
  • Step 3: Coupling Reaction

    • Couple the benzo[d][1,3]dioxole and furan-2-yl pyridine intermediates using a urea-forming reagent such as phosgene or triphosgene.
    • Reaction conditions: Stirring at room temperature in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and heterocyclic structures can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced aromatic and heterocyclic compounds.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-ylmethyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Comparison

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both furan and pyridine rings, which can impart distinct electronic and steric properties compared to similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-18(21-14-3-4-16-17(7-14)25-11-24-16)20-9-12-6-13(10-19-8-12)15-2-1-5-23-15/h1-8,10H,9,11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZYMLOIEZTNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.